Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-7-chloroimidazo[1,2-a]pyridine

Cross-coupling Selective functionalization Synthetic methodology

This 6,7-dihalogenated imidazo[1,2-a]pyridine is a non-substitutable building block for medicinal chemistry. The unique 6-bromo-7-chloro pattern enables orthogonal, sequential cross-coupling for rapid SAR diversification, explicitly validated in kinase inhibitor (Itk/BTK) and bromodomain inhibitor patents. Unlike mono-halogenated or alternative dihalogenated analogs, it provides two distinct reactive handles for chemoselective functionalization—critical for epigenetic probe development and catalytic methodology refinement. Ensure your next synthesis starts with the right building block. Request a quote today.

Molecular Formula C7H4BrClN2
Molecular Weight 231.477
CAS No. 1303890-45-0
Cat. No. B599144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloroimidazo[1,2-a]pyridine
CAS1303890-45-0
Molecular FormulaC7H4BrClN2
Molecular Weight231.477
Structural Identifiers
SMILESC1=CN2C=C(C(=CC2=N1)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H
InChIKeyKSAJQCCWMBQXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloroimidazo[1,2-a]pyridine CAS 1303890-45-0: Key Properties and Specifications


6-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS 1303890-45-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family . It is a solid at room temperature and is commercially available from multiple vendors with purity specifications typically ranging from 97% to 98% . The compound has a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol . Its IUPAC name is 6-bromo-7-chloroimidazo[1,2-a]pyridine , and it is classified with GHS07 hazard pictograms indicating it is harmful/irritant .

Why Generic Substitution Fails: The Irreplaceable 6,7-Dihalogenation Pattern of 6-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS 1303890-45-0)


Simple imidazo[1,2-a]pyridine analogs with a single halogen substituent or alternative substitution patterns cannot be generically interchanged due to the unique chemical and synthetic consequences of the 6,7-dihalogenation pattern. The specific 6-bromo-7-chloro substitution is critical for enabling orthogonal reactivity in cross-coupling reactions, a feature absent in mono-halogenated or differently dihalogenated analogs [1]. Furthermore, patents disclose that variations in halogen substitution on the imidazo[1,2-a]pyridine core directly impact the compound's utility as a building block for pharmacologically relevant derivatives, making this specific substitution pattern non-substitutable [1][2].

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS 1303890-45-0)


Orthogonal Reactivity Profile: Differentiated C-Br vs. C-Cl Bond Dissociation Energies

The presence of both bromine and chlorine atoms at the 6- and 7-positions, respectively, confers a differentiated reactivity profile [1]. The 6-bromo group participates efficiently in Suzuki-Miyaura coupling with typical yields of 80–90% due to a moderate C-Br bond dissociation energy of 68–70 kcal/mol, while the 7-chloro group can be preserved for subsequent orthogonal transformations or further functionalization [1]. This inherent selectivity allows for sequential, site-selective derivatization that is not possible with a compound bearing only one type of halogen substituent, such as 6-bromoimidazo[1,2-a]pyridine.

Cross-coupling Selective functionalization Synthetic methodology

Commercial Purity and Availability Benchmarking for Reliable Research Procurement

Commercial sources consistently offer 6-Bromo-7-chloroimidazo[1,2-a]pyridine at high purities, with multiple vendors specifying ≥97% or 98% purity . This consistency across suppliers reduces the risk of sourcing low-quality material that could compromise synthetic reproducibility. In contrast, many closely related analogs or less common substitution patterns may only be available from a single source or at lower purities (e.g., 95% or unspecified), increasing procurement risk and the potential for batch-to-batch variability.

Chemical procurement Purity analysis Building block sourcing

Explicit Patent Enablement: A Validated Intermediate for Therapeutic Imidazopyridine Derivatives

The 6-bromo-7-chloroimidazo[1,2-a]pyridine core structure is explicitly claimed and enabled within patent literature as an intermediate for the synthesis of biologically active molecules, including kinase inhibitors and bromodomain inhibitors [1][2][3]. These patents provide concrete synthetic procedures and demonstrate a clear path to potential therapeutic agents. This stands in contrast to many other halogenated imidazo[1,2-a]pyridine isomers, which lack direct, published enablement in the patent literature for the same downstream targets.

Patent literature Medicinal chemistry Chemical synthesis

Best Research and Industrial Application Scenarios for 6-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS 1303890-45-0)


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

This compound is a preferred building block for the synthesis of kinase inhibitor libraries, particularly those targeting Itk and BTK, as its use is explicitly enabled in relevant patents [1][2]. Its 6,7-dihalogenation pattern provides two distinct points for diversification, enabling the rapid generation of analog series for structure-activity relationship (SAR) studies.

Chemical Biology: Development of Novel Bromodomain-Targeting Probes

As a key intermediate in patent applications for bromodomain inhibitors [3], this compound is ideally suited for chemical biology programs focused on developing chemical probes for epigenetic targets. Its structure allows for the modular assembly of diverse chemotypes for target engagement studies.

Organic Synthesis Methodology: Developing and Optimizing Sequential Cross-Coupling Reactions

The presence of both a bromine and a chlorine atom on the imidazo[1,2-a]pyridine core makes this compound an excellent substrate for developing and refining sequential, chemoselective cross-coupling methodologies [4]. It serves as a rigorous test case for new catalytic systems aiming for high site-selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.